(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid
Overview
Description
(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxy group and a dimethylsulfamoyl group
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound can participate, is widely used in organic synthesis for the construction of carbon–carbon bonds .
Result of Action
The result of the action of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for creating complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The action of this compound, like other boronic acids used in Suzuki–Miyaura cross-coupling reactions, is influenced by various environmental factors. These reactions are known for their mild and functional group tolerant conditions . The stability of the boronic acid reagent also plays a crucial role in the success of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxyphenylboronic acid.
Introduction of the Dimethylsulfamoyl Group: This can be achieved by reacting 2-methoxyphenylboronic acid with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification and isolation techniques.
Chemical Reactions Analysis
Types of Reactions: (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and produces biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., ethanol or toluene).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It can be employed in the development of new materials with specific properties, such as polymers and nanomaterials.
Biological Research: The compound may be used in the study of boron-containing compounds’ interactions with biological systems, potentially leading to the development of new drugs or diagnostic tools.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methoxy and dimethylsulfamoyl groups, making it less versatile in certain reactions.
(2-Methoxyphenyl)boronic Acid: Lacks the dimethylsulfamoyl group, which can affect its reactivity and applications.
(5-(N,N-Dimethylsulfamoyl)phenyl)boronic Acid: Lacks the methoxy group, which can influence its chemical properties and reactivity.
Uniqueness: (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is unique due to the presence of both the methoxy and dimethylsulfamoyl groups, which can enhance its reactivity and versatility in various chemical reactions. These functional groups can also influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable tool in organic synthesis and scientific research.
Properties
IUPAC Name |
[5-(dimethylsulfamoyl)-2-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO5S/c1-11(2)17(14,15)7-4-5-9(16-3)8(6-7)10(12)13/h4-6,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOICVGQXNCOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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